Product packaging for 4-Amino-3-chlorophenethyl alcohol(Cat. No.:)

4-Amino-3-chlorophenethyl alcohol

Cat. No.: B12862059
M. Wt: 171.62 g/mol
InChI Key: RIJCADRTJADSMY-UHFFFAOYSA-N
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Description

Contextualization within Pharmaceutical Chemistry Research

In the field of pharmaceutical chemistry, the development of novel therapeutic agents often involves the synthesis and evaluation of molecules containing specific structural motifs known to interact with biological targets. The "4-amino-3-chloro" substitution pattern on a phenyl ring, combined with an ethanol (B145695) side chain, suggests potential for this compound to serve as a building block or intermediate in the synthesis of more complex molecules with desired pharmacological properties. Research into related structures, such as those containing a 4-chlorophenethyl moiety, indicates their use in developing agents for a variety of therapeutic areas. For instance, the 4-chlorophenethyl group is a component of some compounds investigated for their neuroactive properties and as potential antimicrobial agents. chemimpex.com

Overview of Phenethyl Alcohol Derivatives in Chemical Science

Phenethyl alcohol and its derivatives are a well-established class of compounds in chemical science. The basic phenethyl alcohol structure is found in a variety of natural products and is used as a fragrance and preservative. chemimpex.com Modifications to the phenyl ring and the ethanol side chain can lead to a wide array of derivatives with diverse applications.

Substituted phenethyl alcohols are key intermediates in organic synthesis. For example, 4-chlorophenethyl alcohol is a known precursor for the synthesis of 4-chlorophenethyl bromide, a reagent used in further chemical transformations. prepchem.com The synthesis of such derivatives is a fundamental aspect of medicinal chemistry, enabling the exploration of structure-activity relationships.

The table below provides a summary of some related phenethyl alcohol derivatives and their documented applications in research.

Compound NameApplication in Research
4-Chlorophenethyl alcoholIntermediate in the synthesis of other chemical compounds, including agrochemicals and pharmaceuticals. chemimpex.comgoogle.com
4-Amino-3-chlorophenol (B108459)An important intermediate in the synthesis of pharmaceuticals, particularly for anti-cancer, cardiovascular, and neurological drugs. google.comchemicalbook.com
2-((4-chlorophenethyl)amino)-3-methylnaphthalene-1,4-dioneSynthesized and studied for its potential biological activities. researchgate.net
(4-Amino-2-((4-chlorophenethyl)amino)thiazol-5-yl)(3,4,5-trimethoxyphenyl)methanoneInvestigated for its potential as an apoptosis-inducing anticancer agent. mdpi.com

This table is for illustrative purposes and includes related compounds to provide context.

Scope and Research Significance of 4-Amino-3-chlorophenethyl Alcohol in Academic Investigations

Direct academic investigations and detailed research findings specifically for this compound as a standalone compound are limited in the available literature. Its significance is therefore inferred from the importance of its structural components and the broader class of substituted phenethyl alcohols in medicinal and chemical research.

The presence of an amino group and a chlorine atom on the aromatic ring, along with the primary alcohol function, provides multiple points for chemical modification. This makes it a potentially versatile intermediate for the synthesis of a library of compounds for biological screening. The "4-amino-3-chloro" substitution pattern, for example, is present in the precursor 4-amino-3-chlorophenol, which is recognized as a key intermediate for various therapeutic agents. google.comchemicalbook.com It is plausible that this compound could be synthesized from this precursor or a related one to serve as a scaffold in the development of new chemical entities.

The research significance of this specific compound would lie in its potential to be a novel building block that combines the structural features of aniline (B41778), a chlorinated benzene (B151609), and a phenethyl alcohol. Each of these features can influence a molecule's pharmacokinetic and pharmacodynamic properties. Therefore, while direct studies are not prominent, its value as a synthetic intermediate in the exploration of new chemical space for drug discovery remains a possibility.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClNO B12862059 4-Amino-3-chlorophenethyl alcohol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-(4-amino-3-chlorophenyl)ethanol

InChI

InChI=1S/C8H10ClNO/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5,11H,3-4,10H2

InChI Key

RIJCADRTJADSMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCO)Cl)N

Origin of Product

United States

Synthetic Methodologies for 4 Amino 3 Chlorophenethyl Alcohol and Its Derivatives

Retrosynthetic Analysis of 4-Amino-3-chlorophenethyl Alcohol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic route. For this compound, the primary disconnections are made at the carbon-nitrogen and carbon-oxygen bonds of the amino and alcohol functionalities, respectively.

A primary retrosynthetic disconnection can be envisioned by targeting the amino group. This leads to a key precursor, a nitro-substituted phenethyl alcohol. The nitro group can be introduced onto the aromatic ring through electrophilic nitration and subsequently reduced to the desired amine. Another key disconnection involves the phenethyl alcohol side chain, which can be formed through the reduction of a corresponding ketone or carboxylic acid derivative.

This analysis suggests that a plausible forward synthesis would involve the preparation of a substituted benzene (B151609) ring followed by the construction of the two-carbon side chain and, finally, the manipulation of functional groups to yield the target molecule.

Precursor Synthesis Strategies for this compound

The synthesis of this compound relies on the availability of appropriately substituted precursors. A common strategy involves starting with a commercially available substituted benzene derivative. For instance, 2-chloro-1-nitrobenzene can serve as a starting point. The synthesis of the key intermediate, 4-amino-3-chlorophenol (B108459), has been reported through various methods, including the use of a multi-temperature-zone continuous flow microchannel reactor, which can be applied to large-scale production. researchgate.netgoogle.com Another approach starts from o-chloronitrobenzene, where a hydroxyl group is introduced under acidic conditions with a molybdenum salt catalyst. google.com

Alternatively, a precursor like 4-chlorophenethyl alcohol can be synthesized and then further functionalized. The synthesis of 4-chlorophenylethanol from 4-chloroacetophenone has been described, which involves the Willgerodt-Kindler reaction to form 4-chlorophenylacetic acid, followed by reduction.

Direct Synthetic Pathways for this compound

Direct synthetic pathways to this compound typically involve the construction of the carbon skeleton followed by functional group interconversions.

Reduction-Based Syntheses of Aromatic Nitro Precursors

A prevalent strategy for the synthesis of aromatic amines is the reduction of a corresponding nitroaromatic compound. In the context of this compound, a key intermediate would be 3-chloro-4-nitrophenethyl alcohol. The nitro group in this precursor can be selectively reduced to an amino group using various reducing agents.

Catalytic hydrogenation is a widely used method for this transformation. Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel are effective for the reduction of aromatic nitro groups under hydrogen atmosphere. For example, the reduction of 3-chloro-4-nitrophenol (B188101) to 4-amino-3-chlorophenol has been achieved using iron powder in acetic acid. chemicalbook.com This method can be adapted for the reduction of 3-chloro-4-nitrophenethyl alcohol.

Another common reducing agent is sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. The catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) using NaBH₄ has been extensively studied with various catalysts, including gold and silver nanoparticles. mdpi.comprepchem.com

PrecursorReducing Agent/CatalystProductReference
3-Chloro-4-nitrophenolIron/Acetic Acid4-Amino-3-chlorophenol chemicalbook.com
4-NitrophenolNaBH₄/Metal Nanoparticles4-Aminophenol mdpi.comprepchem.com

Stereoselective Synthesis Approaches for Chiral Centers

The phenethyl alcohol moiety of this compound contains a chiral center at the carbon bearing the hydroxyl group. The synthesis of enantiomerically pure forms of this compound requires stereoselective methods.

A common approach is the asymmetric reduction of a prochiral ketone precursor, such as 4-amino-3-chlorophenyl ethyl ketone. This can be achieved using chiral reducing agents or catalysts. Borane reduction of prochiral ketones catalyzed by chiral oxazaborolidines (Corey-Bakshi-Shibata reduction) is a well-established method for producing chiral secondary alcohols with high enantioselectivity. researchgate.net

Biocatalytic methods, employing enzymes such as alcohol dehydrogenases (ADHs), offer an environmentally friendly alternative for the asymmetric reduction of ketones. nih.gov These enzymes can exhibit high enantioselectivity, providing access to either the (R) or (S) enantiomer of the alcohol depending on the specific enzyme used. For instance, the use of alcohol dehydrogenase from Leifsonia sp. S749 has been shown to reduce various prochiral ketones to optically active secondary alcohols. scispace.com The reduction of 4′-aminoacetophenone has been shown to be stereospecific at higher pH values. nih.gov

Derivatization Strategies of this compound

The presence of both an amino group and a hydroxyl group in this compound allows for a variety of derivatization reactions, enabling the synthesis of a diverse range of compounds.

Amidation and Esterification Reactions of the Hydroxyl and Amino Groups

The amino group of this compound can readily undergo amidation reactions with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding amides. These reactions are typically carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or a base like triethylamine. The synthesis of novel diamides has been achieved through the acylation of 2-amino-N-(3-chlorophenethyl)benzamide with various acyl chlorides. mdpi.com

The hydroxyl group can be esterified to form the corresponding esters. This can be accomplished by reacting the alcohol with a carboxylic acid under acidic conditions (Fischer esterification) or with a more reactive acyl chloride or anhydride (B1165640) in the presence of a base. Enzymatic esterification using lipases has also been employed for the synthesis of phenethyl esters, offering a milder and more selective alternative. nih.gov

Functional GroupReagentProduct
Amino GroupCarboxylic Acid/Coupling AgentAmide
Amino GroupAcyl Chloride/BaseAmide
Hydroxyl GroupCarboxylic Acid/Acid CatalystEster
Hydroxyl GroupAcyl Chloride/BaseEster
Hydroxyl GroupCarboxylic Acid/LipaseEster

Nucleophilic Substitution Reactions of the Hydroxyl Moiety

The hydroxyl group of phenethyl alcohols, including this compound, is a key site for modification through nucleophilic substitution reactions. Although the hydroxyl group itself is a poor leaving group, it can be activated to facilitate substitution. libretexts.orgyoutube.com

One common strategy involves converting the alcohol into a better leaving group, such as a tosylate or mesylate ester. These sulfonate esters are excellent substrates for S(_N)2 reactions with a wide range of nucleophiles. msu.edu For instance, treatment of an alcohol with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the hydroxyl group into a tosylate group. This tosylate can then be displaced by various nucleophiles to introduce new functionalities. youtube.com

Alternatively, reactions with strong hydrohalic acids (HCl, HBr, HI) can convert alcohols into the corresponding alkyl halides. youtube.comyoutube.com These reactions typically proceed via an S(_N)1 mechanism for tertiary and secondary alcohols and an S(_N)2 mechanism for primary alcohols. youtube.com The use of reagents like thionyl chloride (SOCl(_2)) or phosphorus tribromide (PBr(_3)) also effectively replaces the hydroxyl group with a chlorine or bromine atom, respectively. msu.eduyoutube.com

These substitution reactions are fundamental in diversifying the structure of phenethyl alcohol derivatives. inchem.orgymdb.ca

Table 1: Examples of Nucleophilic Substitution Reactions on Alcohols

Reagent Product Mechanism (Primary/Secondary) Reference
HCl, HBr, HI Alkyl Halide S(_N)2 / S(_N)1 youtube.com
SOCl(_2), Pyridine Alkyl Chloride S(_N)2 youtube.com
PBr(_3) Alkyl Bromide S(_N)2 youtube.com

Electrophilic Aromatic Substitution on the Chlorophenyl Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various substituents. pressbooks.pub The existing amino and chloro groups on the ring direct the position of the incoming electrophile. The amino group is a strong activating group and an ortho-, para-director, while the chloro group is a deactivating group but also an ortho-, para-director. lkouniv.ac.in The interplay of these two substituents governs the regioselectivity of the substitution reaction.

Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.com For these reactions to occur, a strong electrophile is typically generated in situ using a catalyst. lumenlearning.comminia.edu.eg For example, in Friedel-Crafts acylation, a Lewis acid like AlCl(_3) is used to generate an acylium ion, which then attacks the aromatic ring. minia.edu.eg

The electron-donating amino group increases the electron density of the benzene ring, making it more susceptible to electrophilic attack, while the electron-withdrawing chlorine atom has the opposite effect. lkouniv.ac.in The outcome of an EAS reaction on the 4-amino-3-chlorophenyl ring will depend on the specific reaction conditions and the nature of the electrophile.

Modifications at the Amino Group

The amino group of this compound provides a reactive site for various chemical modifications. One of the most common transformations is N-alkylation, which involves the introduction of an alkyl group onto the nitrogen atom. monash.edu This can be achieved through reactions with alkyl halides. N-methylation, in particular, is a frequent modification in medicinal chemistry as it can enhance properties like lipophilicity and membrane permeability. monash.edu

The amino group can also undergo acylation reactions with acyl chlorides or anhydrides to form amides. For example, reaction with 2-methoxyacetyl chloride would yield N-(4-amino-3-chlorophenyl)-2-methoxyacetamide. vulcanchem.com Furthermore, the amino group can participate in the formation of Schiff bases by reacting with aldehydes or ketones.

These modifications of the amino group are crucial for synthesizing a wide array of derivatives with diverse chemical properties. google.commdpi.com

Ring System Incorporations involving Phenethyl Alcohol Derivatives

The versatile structure of phenethyl alcohol derivatives allows for their incorporation into various ring systems. rsc.org These reactions often involve the functional groups of the phenethyl alcohol moiety participating in cyclization reactions to form new heterocyclic or carbocyclic rings.

For instance, the hydroxyl group can act as a nucleophile in intramolecular reactions to form oxygen-containing heterocycles. Similarly, the amino group can be a key component in the synthesis of nitrogen-containing ring systems. nih.gov

Ring-closing metathesis, cycloaddition reactions, and condensation reactions are some of the strategies employed to construct new ring systems. nih.gov For example, a derivative with an appropriately positioned double bond could undergo ring-closing metathesis to form a cyclic ether or amine. The specific type of ring system formed depends on the nature of the starting material and the reaction conditions employed. nih.gov

Advanced Synthetic Techniques in this compound Research

Modern synthetic chemistry offers advanced techniques that can improve the efficiency, selectivity, and environmental footprint of chemical syntheses. These methods are increasingly being applied to the synthesis of complex molecules like derivatives of this compound.

Continuous Flow Microreactor Synthesis

Continuous flow microreactors offer significant advantages over traditional batch synthesis methods, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. google.com These characteristics are particularly beneficial for reactions that are highly exothermic or involve unstable intermediates.

The synthesis of 4-amino-3-chlorophenol, a key intermediate, has been successfully demonstrated using a multi-temperature-zone continuous flow microchannel reactor. google.compatsnap.com This method involves a three-step process of diazotization, coupling, and reduction, starting from sulfanilic acid. patsnap.com The microreactor setup allows for stable temperature control, which is crucial for preventing the decomposition of the unstable diazonium salt intermediate. google.com This technology has the potential for large-scale, efficient, and safe production. google.compatsnap.com The use of microreactors in the synthesis of amino alcohols, in general, has been shown to lead to significantly shorter reaction times and increased efficiency. google.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

Feature Batch Synthesis Continuous Flow Microreactor Synthesis Reference
Heat & Mass Transfer Often limited Enhanced google.com
Reaction Control Less precise Precise control of temperature, pressure, and residence time google.com
Safety Higher risk with exothermic reactions or unstable intermediates Improved safety due to small reaction volumes and better control google.com

| Scalability | Can be challenging | Readily scalable by running multiple reactors in parallel | patsnap.com |

Asymmetric Catalysis for Enantioselective Synthesis

Many biologically active molecules are chiral, and their activity often depends on their specific stereochemistry. Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of such compounds, allowing for the production of a single desired enantiomer. rug.nlrug.nl

In the context of this compound and its derivatives, asymmetric catalysis can be employed to create chiral centers with high enantiomeric excess (ee). libretexts.orgpatsnap.com For example, the asymmetric hydrogenation of α-chloro aromatic ketones using chiral ruthenium catalysts can produce chiral chlorohydrins, which are precursors to chiral phenethyl alcohols, with up to 98% ee. researchgate.net Similarly, chiral β-amino alcohols can be synthesized via catalytic asymmetric β-amination of alcohols. sciengine.com

Various types of organocatalysts and transition-metal catalysts have been developed for a wide range of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. scienceopen.com The choice of catalyst is crucial for achieving high stereoselectivity.

Table 3: Examples of Asymmetric Catalysis for Chiral Alcohol Synthesis

Reaction Type Catalyst Type Product Reference
Asymmetric Hydrogenation of Ketones Chiral Ruthenium Complexes Chiral Alcohols researchgate.net
Asymmetric Transfer Hydrogenation Rhodium Complexes Chiral Alcohols researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. This approach utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to a rapid increase in temperature and often resulting in dramatically reduced reaction times, increased product yields, and improved purity. nih.govacs.org

The advantages of MAOS are further highlighted in the preparation of various triazole derivatives. One study reported that microwave-assisted synthesis of certain triazole derivatives was accomplished in just 33–90 seconds with an 82% yield, a stark contrast to the several hours required by conventional methods. rsc.org Another example demonstrated that while conventional heating required 130 minutes to achieve a 25% yield for a specific N-heterocyclization, the microwave-assisted method yielded 77% in only 10 minutes. rsc.org These examples underscore the efficiency and efficacy of microwave-assisted synthesis in accelerating reactions involving amino-substituted heterocyclic compounds.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Selected Amino-Substituted Heterocycles

Compound ClassReaction TypeConventional MethodMicrowave-Assisted MethodReference
N-heterocyclesHeterocyclization130 min, 25% yield10 min, 77% yield rsc.org
Triazole DerivativesCyclizationSeveral hours33-90 seconds, 82% yield rsc.org
Aminomethylated 2-pyridonesCyanodehalogenation/ReductionSlower, lower yieldGood overall yields (55-58%) nih.gov
3-Amino-substituted 5-aminopyrazolesHydrolytic DecarboxylationLonger reaction time4 minutes researchgate.net

Multicomponent Reactions in Derivative Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies wherein three or more reactants combine in a single, one-pot operation to form a complex product that incorporates atoms from all starting materials. nih.gov This approach is characterized by its high atom economy, step efficiency, and the ability to generate diverse molecular scaffolds, making it a valuable tool in medicinal chemistry and drug discovery. nih.gov The phenethylamine (B48288) scaffold, a core component of this compound, has been successfully employed in various MCRs to generate a range of derivatives.

A notable example is the synthesis of novel thiazolidine-4-one derivatives through a one-pot multicomponent reaction. This process involves the reaction of a substituted phenethylamine with an appropriate aldehyde and mercaptoacetic acid in refluxing toluene. nih.gov This demonstrates the feasibility of incorporating the phenethylamine backbone into a heterocyclic ring system via an MCR.

Furthermore, substituted phenylethylamines have been utilized in the Ugi four-component reaction (U-4CR) to produce tetrazole derivatives. Specifically, electron-rich substituted (hetero)phenylethyl amines can react with an aldehyde, an isocyanide, and an azide (B81097) source to yield polyfused tetrazoles. acs.orgnih.gov This highlights the versatility of the phenylethylamine moiety in participating in complex, multi-component transformations to generate diverse heterocyclic structures.

The synthesis of substituted pyrimidine-2,4-diamines also provides insight into the utility of phenethylamines in multistep, one-pot procedures that share characteristics with MCRs. In this synthesis, a key step involves the reductive amination of an aldehyde with a commercially available phenethylamine. nih.gov While carried out in two steps (imine formation followed by reduction), this sequence exemplifies the modular approach of combining different building blocks, a hallmark of MCRs, to achieve the final complex product.

Table 2: Examples of Multicomponent Reactions Involving Phenethylamine Derivatives

Reaction TypeReactantsProduct ClassReference
One-pot cyclocondensationSubstituted phenethylamine, aldehyde, mercaptoacetic acidThiazolidine-4-ones nih.gov
Ugi four-component reactionSubstituted (hetero)phenylethyl amine, aldehyde, isocyanide, azidePolyfused tetrazoles acs.orgnih.gov
Reductive amination (multistep, one-pot approach)Aldehyde, substituted phenethylamine, reducing agentSubstituted pyrimidine-2,4-diamines nih.gov

Chemical Reactivity and Transformation Pathways of 4 Amino 3 Chlorophenethyl Alcohol

Reactivity of the Alcohol Functionality

The primary alcohol group is a versatile site for chemical modification, enabling oxidation, reduction, dehydration, nucleophilic substitution, and esterification reactions.

Oxidation Reactions and Mechanistic Considerations

The primary alcohol moiety of 4-amino-3-chlorophenethyl alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. chemguide.co.ukchemistryviews.org

Oxidation to Aldehydes:

Mild oxidizing agents are employed to achieve the partial oxidation of the primary alcohol to an aldehyde, preventing further oxidation to the carboxylic acid. chemistrysteps.com Common reagents for this transformation include:

Pyridinium chlorochromate (PCC): A complex of chromium trioxide, pyridine (B92270), and hydrochloric acid, PCC is a selective and mild oxidant for converting primary alcohols to aldehydes. vedantu.com The reaction is typically carried out in an anhydrous solvent like dichloromethane.

Pyridinium dichromate (PDC): Similar to PCC, PDC is another chromium-based reagent that can effectively oxidize primary alcohols to aldehydes. chemistryviews.org

Dess-Martin Periodinane (DMP): This hypervalent iodine compound offers a metal-free alternative for the oxidation of alcohols to aldehydes under mild conditions. wikipedia.org

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by the addition of a hindered base like triethylamine. chemistrysteps.com

The general mechanism for these oxidations involves the formation of an intermediate, such as a chromate (B82759) ester in the case of chromium-based reagents, followed by an elimination reaction to yield the aldehyde. libretexts.org It is crucial to control the reaction conditions, such as using an excess of the alcohol and distilling the aldehyde as it forms, to prevent over-oxidation. chemguide.co.uk

Oxidation to Carboxylic Acids:

Stronger oxidizing agents are required to convert the primary alcohol directly to a carboxylic acid. chemistrysteps.com This transformation typically proceeds through an aldehyde intermediate, which is then further oxidized. wikipedia.org Reagents for this full oxidation include:

Potassium permanganate (B83412) (KMnO₄): A powerful oxidizing agent that can efficiently oxidize primary alcohols to carboxylic acids, usually in an alkaline aqueous solution. wikipedia.org

Jones Reagent (CrO₃/H₂SO₄/acetone): This reagent provides a strong oxidizing environment for the conversion of primary alcohols to carboxylic acids. chemistryviews.org

Potassium dichromate (K₂Cr₂O₇) in sulfuric acid: This classic oxidizing agent, when used in excess and with heating under reflux, ensures the complete oxidation of the primary alcohol to the corresponding carboxylic acid. libretexts.org

TEMPO/NaOCl/NaClO₂: A two-step, one-pot procedure using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst with sodium hypochlorite (B82951) (NaOCl) followed by sodium chlorite (B76162) (NaClO₂) is an effective method for this conversion under mild conditions. nih.gov

The mechanism for oxidation to a carboxylic acid involves the initial formation of an aldehyde, which then becomes hydrated in the presence of water to form a gem-diol. This gem-diol is subsequently oxidized to the carboxylic acid. wikipedia.org

Desired ProductReagentTypical Conditions
AldehydePyridinium chlorochromate (PCC)Anhydrous dichloromethane
AldehydeDess-Martin Periodinane (DMP)Room temperature, dichloromethane
Carboxylic AcidPotassium permanganate (KMnO₄)Alkaline aqueous solution
Carboxylic AcidPotassium dichromate (K₂Cr₂O₇) / H₂SO₄Excess oxidant, heat under reflux

Reduction Reactions

While the primary alcohol functionality is already in a reduced state, the chloro-substituted aromatic ring can undergo reduction. Catalytic hydrogenation is a common method for the dehalogenation of aryl halides. This typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas (H₂) or a hydrogen donor like ammonium (B1175870) formate. Under these conditions, the chlorine atom on the aromatic ring can be replaced by a hydrogen atom.

Dehydration Processes

The alcohol group of this compound can undergo dehydration to form a styrene (B11656) derivative. This elimination reaction is typically acid-catalyzed. researchgate.net The reaction involves protonation of the hydroxyl group by an acid, converting it into a good leaving group (water). Subsequent removal of a proton from an adjacent carbon atom by a base (which could be water or the conjugate base of the acid catalyst) leads to the formation of a double bond.

Theoretical studies on the gas-phase elimination of similar 2-phenylethanols suggest that the reaction can proceed through a four-membered cyclic transition state to produce water and the corresponding styrene. researchgate.netusfq.edu.ec Various catalysts can be employed for the liquid-phase dehydration of phenylethyl alcohols, including organic sulfinic acids and mixtures of p-toluenesulfonic acid and o-toluenesulfonic acid. google.comgoogle.com The use of specific catalysts can help to minimize the formation of undesirable byproducts. google.com

Nucleophilic Substitution at the Carbon Bearing the Hydroxyl Group (e.g., Mesylation, Halogenation)

The hydroxyl group of an alcohol is a poor leaving group. cas.cn To facilitate nucleophilic substitution, it must first be converted into a better leaving group.

Mesylation: The alcohol can be converted into a mesylate by reacting it with methanesulfonyl chloride (mesyl chloride) in the presence of a base like pyridine or triethylamine. evitachem.com The resulting mesylate is an excellent leaving group, making the carbon atom to which it is attached susceptible to attack by a wide range of nucleophiles. evitachem.com For instance, the mesylate of a similar compound, 4-chlorophenethyl alcohol, can be displaced by nucleophiles like 4-chlorobenzenethiol. nih.gov

Halogenation: The hydroxyl group can be replaced by a halogen atom using various reagents:

Thionyl chloride (SOCl₂): Converts alcohols to alkyl chlorides.

Phosphorus tribromide (PBr₃): Converts alcohols to alkyl bromides.

Hydrogen halides (e.g., HBr, HCl): Can also be used, often under more forcing conditions.

These reactions typically proceed via an Sₙ2 mechanism for primary alcohols, involving backside attack by the halide ion on the carbon atom bearing the activated hydroxyl group. wikipedia.org

TransformationReagentIntermediate/Product TypeSignificance
MesylationMethanesulfonyl chloride (Mesyl chloride)MesylateExcellent leaving group for subsequent nucleophilic substitution
HalogenationThionyl chloride (SOCl₂)Alkyl chlorideReplacement of hydroxyl with chlorine
HalogenationPhosphorus tribromide (PBr₃)Alkyl bromideReplacement of hydroxyl with bromine

Esterification Reactions

This compound can react with carboxylic acids or their derivatives to form esters. byjus.comwikipedia.org

Fischer Esterification: This is a classic method involving the reaction of the alcohol with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid. wikipedia.orglibretexts.org The reaction is reversible, and to drive it towards the ester product, the water formed is typically removed, or an excess of one of the reactants is used. wikipedia.org

Reaction with Acyl Chlorides: A more reactive approach involves the use of an acyl chloride instead of a carboxylic acid. The reaction is often vigorous and produces hydrogen chloride as a byproduct. wikipedia.orglibretexts.org

Reaction with Acid Anhydrides: Acid anhydrides react with alcohols, usually upon warming, to yield an ester and a carboxylic acid. This reaction is generally slower than with acyl chlorides. libretexts.org

The mechanism of acid-catalyzed esterification involves protonation of the carboxylic acid carbonyl group, making it more electrophilic for attack by the alcohol's oxygen atom. byjus.com

Reactivity of the Primary Amino Group

The primary amino group attached to the aromatic ring behaves as a nucleophile and can undergo various reactions typical of anilines.

Acylation: The amino group can be acylated by reacting it with acylating agents like acetic anhydride or acetyl chloride to form an amide. libretexts.org This reaction is often performed to protect the amino group or to reduce its activating effect on the aromatic ring during other reactions. libretexts.orgchemistrysteps.com The acylation of aniline (B41778) with glacial acetic acid can even proceed without a catalyst under microwave irradiation. ymerdigital.com

Alkylation: The nitrogen of the primary amino group contains a lone pair of electrons, making it nucleophilic and capable of undergoing alkylation with alkyl halides. vedantu.com This can lead to the formation of secondary, tertiary, and even quaternary ammonium salts. vedantu.com Catalytic methods for the N-alkylation of anilines with alcohols have also been developed, offering a more atom-economical approach. organic-chemistry.orgacs.orgrsc.org These reactions often employ transition metal catalysts, such as those based on nickel or ruthenium. acs.orgrsc.org Visible-light-induced N-alkylation provides another modern approach. nih.gov

Acylation Reactions

The primary amino group of this compound is readily susceptible to acylation, forming amide derivatives. This transformation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent.

While specific studies on the acylation of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from similar structures. For instance, the acylation of phenethylamine (B48288) derivatives is a well-established synthetic route. The reaction of 2-(substituted phenoxy)acetic acids with 1-(4-chlorophenyl)ethylamine, a structurally related amine, proceeds to form the corresponding N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives chemicalbook.com. Similarly, N-(4-chlorophenethyl)-2-((1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyldecahydronaphthalen-1-yl)acetamide has been synthesized from the corresponding amine lumenlearning.com. These examples suggest that this compound would readily undergo acylation under standard conditions.

A general procedure for the acylation of a primary amine with an acyl chloride is presented in the table below.

Reactants Reagents Conditions Product Type
Primary Amine (e.g., this compound)Acyl Chloride (R-COCl)Base (e.g., Pyridine, Triethylamine), Anhydrous Solvent (e.g., CH₂Cl₂, Acetonitrile), 0 °C to room temperatureN-Acyl-4-amino-3-chlorophenethyl alcohol

Alkylation Reactions

Both the amino and the hydroxyl groups of this compound can undergo alkylation. Selective N-alkylation or O-alkylation can be achieved by careful choice of reagents and reaction conditions.

N-Alkylation: The primary amino group can be alkylated using alkyl halides. To control the degree of alkylation and prevent the formation of poly-alkylated products, reductive amination is a commonly employed strategy. This involves the condensation of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ. Another approach involves the use of protecting groups. For example, N-Boc-protected 4-aminopyridines can be effectively alkylated using a base like t-BuOK and an alkyl halide researchgate.net. For 3-amino alcohols, selective mono-N-alkylation can be achieved by forming a stable chelate with 9-BBN, which protects the alcohol and activates the amine for reaction with an alkyl halide rsc.org.

O-Alkylation: The primary alcohol can be alkylated to form ethers. This typically involves deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. A reported procedure for the synthesis of 1-(2-bromoethyl)-4-chlorobenzene (B105474) involves the treatment of 4-chlorophenethyl alcohol lkouniv.ac.in. This indicates that the hydroxyl group can be readily functionalized.

Reaction Type Reactants Reagents Conditions Product Type
N-AlkylationThis compound, Alkyl HalideBase (e.g., K₂CO₃, Et₃N)Solvent (e.g., DMF, Acetonitrile)N-Alkyl-4-amino-3-chlorophenethyl alcohol
O-AlkylationThis compound, Alkyl HalideStrong Base (e.g., NaH)Anhydrous Solvent (e.g., THF, DMF)4-Amino-3-chloro-1-(2-alkoxyethyl)benzene

Diazotization Reactions

The primary aromatic amino group of this compound can be converted to a diazonium salt through a process called diazotization . This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) masterorganicchemistry.comwikipedia.org. The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, most notably the Sandmeyer reaction libretexts.org.

In the Sandmeyer reaction, the diazonium group is replaced by a nucleophile, such as a halide (Cl⁻, Br⁻) or cyanide (CN⁻), using a copper(I) salt as a catalyst libretexts.orgwikipedia.org. This provides a powerful method for introducing a range of substituents onto the aromatic ring that are not easily introduced by direct electrophilic substitution. For instance, the amino group of this compound could be replaced with another chloro, bromo, or cyano group.

Reaction Step Reagents Conditions Intermediate/Product
DiazotizationNaNO₂, HCl0-5 °C4-(2-hydroxyethyl)-2-chlorobenzenediazonium chloride
Sandmeyer (Chlorination)CuClHeat1,2-Dichloro-4-(2-hydroxyethyl)benzene
Sandmeyer (Bromination)CuBrHeat1-Bromo-2-chloro-4-(2-hydroxyethyl)benzene
Sandmeyer (Cyanation)CuCNHeat3-Chloro-4-(2-hydroxyethyl)benzonitrile

Condensation Reactions

The amino group of this compound can participate in condensation reactions with aldehydes and ketones to form imines (Schiff bases). A particularly important transformation in this category is the Pictet-Spengler reaction depaul.edu. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline or a related heterocyclic system depaul.edumdpi.comd-nb.info.

For this compound, the amino group would first condense with the carbonyl compound to form an iminium ion under acidic conditions. The aromatic ring, activated by the amino and ethyl alcohol groups, would then act as the nucleophile, attacking the iminium carbon to close the ring. The success and regioselectivity of the cyclization would depend on the electronic nature of the substituents on the aromatic ring and the reaction conditions depaul.eduwikipedia.org. Less nucleophilic aromatic rings, such as a simple phenyl group, often require harsher conditions like strong acids and higher temperatures for the Pictet-Spengler reaction to proceed efficiently depaul.edu.

Reactivity of the Chlorophenyl Moiety

Aromatic Substitution Reactions

The chlorophenyl ring of this compound can undergo aromatic substitution reactions, although the substitution pattern is influenced by the existing substituents. The amino group is a strongly activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group. The phenethyl alcohol group is weakly activating and ortho-, para-directing.

In electrophilic aromatic substitution, the incoming electrophile would be directed to the positions ortho and para to the strongly activating amino group. However, the position ortho to the amino group is already substituted with chlorine, and the other ortho position is sterically hindered by the ethyl alcohol side chain. Therefore, substitution would likely occur at the position para to the amino group (position 6).

Nucleophilic aromatic substitution (SₙAr) on aryl halides typically requires the presence of strong electron-withdrawing groups ortho or para to the leaving group (the chlorine atom) to stabilize the negatively charged Meisenheimer intermediate lumenlearning.comlibretexts.orgbeilstein-journals.org. In this compound, the amino group is electron-donating, which would disfavor a classical SₙAr mechanism. However, under forcing conditions with very strong nucleophiles, substitution might be possible via an elimination-addition (benzyne) mechanism mdpi.com.

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom on the aromatic ring serves as a handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond fishersci.co.ukevitachem.com. This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 3-position of the ring. While aryl chlorides are generally less reactive than bromides or iodides, the use of appropriate ligands can facilitate the coupling fishersci.co.uk. Nickel-catalyzed Suzuki reactions have also been shown to be effective for coupling unactivated alkyl halides, demonstrating the versatility of metal catalysis libretexts.org.

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine google.com. This reaction could be used to introduce a secondary or tertiary amino group at the 3-position by reacting the chloro-substituted ring with a primary or secondary amine. The choice of ligand is crucial for the success of this reaction, especially with less reactive aryl chlorides.

Reaction Name Reactants Catalyst/Ligand Conditions Product Type
Suzuki-Miyaura CouplingThis compound, R-B(OH)₂Pd catalyst (e.g., Pd(PPh₃)₄), BaseSolvent (e.g., Toluene, Dioxane)4-Amino-3-R-phenethyl alcohol
Buchwald-Hartwig AminationThis compound, R¹R²NHPd catalyst, Ligand (e.g., XPhos)Base (e.g., NaOtBu)4-Amino-3-(R¹R²N)-phenethyl alcohol

Structure Activity Relationship Sar Studies of 4 Amino 3 Chlorophenethyl Alcohol Derivatives

Influence of the Chloro Substituent on Molecular Activity

The presence and position of a chlorine atom on the phenyl ring are significant determinants of the molecule's pharmacological profile.

The location of the chloro substituent on the aromatic ring can dramatically alter the compound's biological activity. This phenomenon, known as positional isomerism, can lead to different conformational structures and changes in aromaticity. researchgate.net For instance, moving a chlorine atom from one position to another can affect how the molecule fits into a receptor's binding pocket, potentially enhancing or diminishing its activity. researchgate.net Studies on various compounds have shown that positional isomers can exhibit widely different biological effects, highlighting the importance of substituent placement in drug design. researchgate.netuva.nl

Chlorine's influence stems from its unique electronic and steric properties. eurochlor.org As an electron-withdrawing group, chlorine can alter the electron distribution of the phenyl ring, which can impact interactions with receptor sites. nih.govresearchgate.netacs.org This electronic effect can increase the lipophilicity of the molecule, potentially leading to better absorption and interaction with proteins or enzymes. researchgate.net

From a steric perspective, the size of the chlorine atom can cause interference with amino acid residues in a protein's binding pocket. eurochlor.orgnih.gov This can either create a tighter, more favorable interaction or a weaker one, thereby increasing or decreasing the biological activity of the molecule. eurochlor.orgnih.gov The strategic placement of a chlorine atom can also prevent metabolic processes like hydroxylation at that position, which can enhance the molecule's stability and duration of action. researchgate.net The interplay of these electronic and steric factors is a critical consideration in medicinal chemistry. eurochlor.orgnih.govacs.org

Role of the Amino Group in Modulating Molecular Interactions

The amino group is a key functional group that significantly influences the molecule's behavior in a biological system.

Amines are basic compounds, and their basicity is influenced by the substituents attached to them. wikipedia.org Alkyl groups tend to increase basicity, while aryl groups generally decrease it. wikipedia.org The pKa of an amine determines its protonation state at a given pH. pdx.edu In the physiological pH range (around 7.4), many amines exist in their protonated, positively charged form. fiveable.mefiveable.me This protonation is crucial for forming ionic bonds with negatively charged residues, such as aspartic acid, in receptor binding sites. researchgate.netlibretexts.org The ability to change the water solubility of amines through pH adjustments is also a key factor in their biological activity. pdx.edu

The protonation state of an amine can significantly impact its solubility, reactivity, and ability to bind to receptors. fiveable.me For example, a protonated amine may have a higher affinity for a receptor, leading to a stronger biological response. fiveable.me Conversely, the neutral form may be more reactive but less soluble in aqueous environments. fiveable.me

Table 1: Basicity of Different Amine Types
Amine TypeTypical pKa of Conjugate AcidPredominant form at pH 7.4
Aliphatic Amines10 - 11 pdx.eduProtonated (RNH3+) pdx.edu
Aromatic Amines4 - 5 pdx.eduNeutral (ArNH2) pdx.edu

Impact of the Hydroxyl Group on Receptor Binding

The hydroxyl (-OH) group of the phenethyl alcohol moiety is another critical component for receptor interaction, primarily through its ability to form hydrogen bonds. In the context of adrenergic receptors, for example, the hydroxyl groups on the catechol ring of ligands like epinephrine (B1671497) are known to form hydrogen bonds with serine residues within the receptor's binding pocket. researchgate.net Specifically, the meta- and para-hydroxyl groups of phenethylamines interact with serine residues in transmembrane helix V. researchgate.netnih.gov

Furthermore, the chiral benzylic hydroxyl group can also form hydrogen bonds, contributing to the stereoselectivity of ligand binding. researchgate.net Studies have shown that the absence of this hydroxyl group often leads to a significant decrease in adrenergic potency, underscoring its importance. journals.co.za The proton-donating ability of the hydroxyl group is thought to be essential for this interaction. journals.co.za Replacing the hydroxyl group with a group that cannot donate a proton, such as an ether, generally results in a decline in biological activity. journals.co.za This highlights the specific nature of the hydrogen bond interaction between the hydroxyl group and the receptor.

Table 2: Key Interactions of Phenylethanolamine Moieties with Adrenergic Receptors
Functional GroupInteracting Receptor Residue(s)Type of InteractionReference
Protonated AmineAspartic Acid (Asp)Ionic Interaction, Hydrogen Bonding researchgate.netplos.org
Catechol Hydroxyls (meta & para)Serine (Ser)Hydrogen Bonding researchgate.netnih.gov
Benzylic HydroxylAsparagine (Asn), Aspartic Acid (Asp)Hydrogen Bonding researchgate.netmdpi.com
Aromatic RingPhenylalanine (Phe)Aromatic-Aromatic (π-π) Interaction researchgate.net

Hydrogen Bonding Networks Involving the Hydroxyl Group

The hydroxyl (-OH) group of 4-Amino-3-chlorophenethyl alcohol is a key functional group capable of participating in hydrogen bonding, which can significantly influence the molecule's interaction with biological targets. Hydrogen bonds are non-covalent interactions where a hydrogen atom is shared between two electronegative atoms, such as oxygen or nitrogen. These bonds play a critical role in the specificity and affinity of drug-receptor binding.

Infrared spectral studies on aminoethanols and aminopropanols have shown that they form strong intramolecular hydrogen bonds. The basicity of the amino nitrogen plays a more significant role than the electronegativity of other substituents in determining the strength of these hydrogen bonds. This suggests that the amino group in this compound likely forms a hydrogen bond with the hydroxyl group, influencing its conformational preferences.

Intermolecular hydrogen bonds, formed between the hydroxyl group and residues within a biological target (such as amino acids in a protein), are also critical for binding affinity. The ability of the hydroxyl group to form these networks is a key determinant of the compound's biological activity. nih.govmdpi.com Studies on related compounds have shown that the presence and proper orientation of a hydroxyl group are often essential for potent activity, and its removal or replacement can lead to a significant loss of function. nih.gov

Stereochemical Influence of Chiral Alcohol Centers

The phenethyl alcohol moiety of this compound contains a chiral center at the carbon atom bearing the hydroxyl group. This means the molecule can exist as two non-superimposable mirror images, or enantiomers, designated as (R) and (S). The three-dimensional arrangement of substituents around this chiral center can have a profound impact on the compound's biological activity. acs.org

It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties. This is because biological targets, such as enzymes and receptors, are themselves chiral, being composed of L-amino acids. Consequently, they can differentiate between the enantiomers of a chiral molecule, leading to stereoselective binding and activity. nih.govulisboa.pt

For instance, in a series of chiral allosteric effectors of hemoglobin, measurable differences in activity were observed between enantiomers and their racemic mixtures. nih.gov One enantiomer often exhibits significantly higher potency than the other, highlighting the importance of stereochemistry in drug-receptor interactions. This principle suggests that the (R) and (S) enantiomers of this compound and its derivatives are likely to have different biological activities. The precise spatial orientation of the hydroxyl group and the rest of the molecule, as determined by the chiral center, will dictate how well it can interact with its biological target. ulisboa.pt Therefore, the synthesis and evaluation of individual enantiomers are crucial steps in the SAR exploration of this class of compounds.

Effects of Alkyl Chain Length and Branching on SAR

The ethyl linker in the phenethyl alcohol side chain is a critical component of the molecule's structure. Modifications to the length and branching of this alkyl chain can significantly impact the compound's activity by altering its flexibility, lipophilicity, and the spatial relationship between the aromatic ring and the hydroxyl/amino groups.

Studies on related phenethylamine (B48288) derivatives have shown that the length of the alkyl chain is often optimal for a specific biological target. acs.org For example, in a series of pyrimidine-4-carboxamides, reducing or increasing the length of the ethylene (B1197577) linker in an N-methylphenethylamine moiety resulted in decreased potency, indicating that a two-carbon chain was ideal for that particular target. acs.orgnih.gov This suggests that the ethylene linker in this compound is likely important for maintaining the optimal distance and orientation for binding.

The introduction of branching on the alkyl chain can also have a significant effect on activity. Branching can restrict the conformational freedom of the side chain, which may be beneficial if it locks the molecule into an active conformation. However, it can also introduce steric hindrance that prevents the molecule from binding to its target. The effect of branching is therefore highly dependent on the topology of the binding site.

Modification Compound Series Observed Effect on Activity Reference
Reducing alkyl chain length (e.g., to a methylene (B1212753) linker)Pyrimidine-4-carboxamidesDecreased potency acs.orgnih.gov
Increasing alkyl chain length (e.g., to a propylene (B89431) linker)Pyrimidine-4-carboxamidesDecreased potency acs.orgnih.gov
Introduction of branching (e.g., isopropyl group)Pyrimidine-4-carboxamidesIncreased activity (with increased lipophilicity) nih.gov

Bioisosteric Modifications and Their SAR Implications

Bioisosterism is a strategy in medicinal chemistry used to design new compounds by replacing a functional group with another that has similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. drughunter.com For this compound, several functional groups could be subjected to bioisosteric replacement, including the amino group, the hydroxyl group, and the chloro substituent.

The amino group is a common target for bioisosteric modification. If it were part of an amide linkage in a derivative, it could be replaced by a variety of five-membered heterocyclic rings such as triazoles, oxadiazoles, or imidazoles. nih.gov These heterocycles can mimic the hydrogen bonding properties of the amide bond while offering increased metabolic stability. drughunter.comnih.gov For example, the replacement of an amide with a 1,2,3-triazole has been shown to increase the potency of Vif antagonists. nih.gov

The hydroxyl group can also be replaced by other groups that can act as hydrogen bond donors or acceptors. For instance, a carboxylic acid, which is a common bioisostere for a phenol, could be considered, although this would significantly alter the electronic properties of the molecule. A more subtle replacement might involve a hydroxamic acid or a small sulfonamide.

The chloro substituent on the aromatic ring contributes to the lipophilicity and electronic properties of the molecule. It could be replaced by other halogens (e.g., F, Br) or other electron-withdrawing groups like a trifluoromethyl (-CF3) group to fine-tune these properties. The choice of bioisostere would depend on the specific requirements of the biological target and the desired physicochemical properties of the final compound. mdpi.com

Original Functional Group Bioisosteric Replacement Potential Impact Reference
Amide (in a derivative)1,2,4-OxadiazoleRetain potency, improve metabolic stability nih.gov
Amide (in a derivative)1,2,3-TriazoleIncrease potency nih.gov
Carboxylic Acid (as a potential derivative)TetrazoleIncrease potency and oral bioavailability drughunter.com
Amide (in a derivative)RetroamideImprove selectivity drughunter.com

Conformational Analysis and its Relation to SAR

The biological activity of a molecule is not only dependent on its chemical structure but also on its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its preferred conformations is crucial for elucidating its SAR.

The phenethyl alcohol side chain has several rotatable bonds, allowing the molecule to adopt a wide range of conformations. However, only a specific conformation, often referred to as the "bioactive conformation," is likely to be responsible for the molecule's interaction with its biological target. Techniques such as NMR spectroscopy and computational modeling can be used to determine the preferred conformations of a molecule in solution. nih.gov

Restricting the conformational flexibility of a molecule can be a powerful strategy to enhance its activity and selectivity. This can be achieved by introducing cyclic structures or other rigidifying elements. For example, in a study of pyrimidine-4-carboxamides, replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine led to a threefold increase in inhibitory potency. nih.gov This suggests that by constraining the molecule to a more favorable conformation, the entropic penalty of binding is reduced, leading to higher affinity.

In the case of this compound derivatives, conformational restriction could be achieved by, for example, incorporating the ethylamino chain into a ring system. The resulting increase or decrease in activity would provide valuable information about the bioactive conformation and the spatial requirements of the binding site. nih.govnih.gov

Computational Chemistry and Modeling of 4 Amino 3 Chlorophenethyl Alcohol

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding how a ligand, such as a derivative of 4-Amino-3-chlorophenethyl alcohol, might interact with a biological target, typically a protein or enzyme.

Research on related compounds demonstrates the utility of this approach. For instance, molecular docking studies on tyrosol, a phenylethyl alcohol analog, have revealed its binding affinity with targets like cyclooxygenase-2 (COX-2), suggesting its potential as an anti-inflammatory agent. nih.gov Similarly, docking simulations have been employed to study the interactions of various phenethyl alcohol derivatives with microbial enzymes, providing insights into their antimicrobial mechanisms. nih.gov In the context of designing novel inhibitors, docking has been used to assess the binding of complex molecules containing a 3-chlorophenethyl moiety to specific enzyme targets. nih.gov For example, studies on benzimidazole (B57391) based thio-oxadiazole and thio-thiadiazole analogues designed to inhibit phenylalanyl-tRNA synthetase (PheRS) used molecular docking to predict the binding modes of these compounds within the enzyme's active site. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. researchgate.net

While specific docking studies on this compound are not widely published, the methodology applied to structurally similar molecules provides a clear framework for how such investigations would proceed. A typical workflow would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized.

Selection and Preparation of the Target: A biologically relevant protein target would be identified, and its 3D structure, often obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: A docking algorithm would be used to explore various binding poses of the ligand within the target's active site, scoring them based on predicted binding affinity.

Analysis of Results: The top-scoring poses would be analyzed to identify key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, which are crucial for binding.

Such simulations could elucidate the potential biological targets of this compound and guide the design of new derivatives with enhanced activity.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods, based on the principles of quantum mechanics, can predict molecular geometry, orbital energies, charge distribution, and other electronic characteristics that govern a molecule's reactivity and interactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. ehu.es It has been successfully applied to study various aspects of phenethyl alcohol derivatives and other related molecules.

DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms in this compound.

Calculate Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. nih.govmdpi.com A smaller gap suggests higher reactivity. mdpi.com For example, in a study of cinnamoyl-substituted mannopyranosides, the HOMO-LUMO energy gap was used to rank the chemical reactivity of the synthesized molecules. mdpi.com

Analyze Reaction Mechanisms: DFT can be used to model reaction pathways and calculate activation energies, providing insights into the feasibility and kinetics of chemical reactions involving the compound. rsc.orgmdpi.com For instance, DFT studies have been used to unravel the Pd(II)/Pd(IV) catalytic cycle in the C-H alkoxycarbonylation of phenylalanine derivatives. ehu.es

A study on novel anthranilic acid hybrids calculated quantum chemical components like the HOMO-LUMO energy gap to predict the chemical reactivity and stability of the synthesized compounds. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP is mapped onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. mdpi.comresearchgate.net

MEP analysis can identify:

Sites for Hydrogen Bonding: The negative potential regions, often around electronegative atoms like oxygen and nitrogen, indicate potential hydrogen bond acceptor sites. researchgate.net

Reactive Sites: The MEP map provides a visual guide to the electrophilic and nucleophilic centers of a molecule, which is crucial for understanding its interaction with other molecules. mdpi.comresearchgate.net

For example, in the study of cinnamoyl-substituted mannopyranosides, MEP analysis provided evidence about the possible nucleophilic and electrophilic sites present in the structures. mdpi.com It has been reported that the molecular electrostatic potential can serve as a general and versatile indicator for electronic substituent effects in various chemical reactions. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Studies

While quantum chemical methods provide insights into the static electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's conformation changes in response to its environment.

For this compound, MD simulations could be used to:

Explore Conformational Space: Identify the different stable conformations the molecule can adopt in solution or when bound to a target.

Study Ligand-Target Stability: When combined with molecular docking, MD simulations can assess the stability of the predicted binding pose of the ligand within the target's active site over time. nih.govresearchgate.net For instance, a 20 ns molecular simulation was used to confirm the stability of a complex between tyrosol and COX-2. nih.gov

Investigate Solvent Effects: Understand how the surrounding solvent molecules influence the conformation and dynamics of the compound.

MD simulations have been used to study the stability of various ligand-protein complexes, including those involving phenethyl alcohol derivatives. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of new, untested compounds and for guiding the design of more potent analogs. nih.govplos.org

Descriptors for QSAR Model Development

The development of a robust QSAR model relies on the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. A wide range of descriptors can be used, including:

Atom-Based Quadratic Indices: These descriptors capture information about the atomic properties and their distribution within the molecule.

Molecular 2D/3D Descriptors: These include a vast array of descriptors that describe the topology (2D) and geometry (3D) of the molecule. Examples include:

Topological Polar Surface Area (TPSA): A descriptor that correlates with drug absorption and transport properties. nih.gov

Radial Distribution Function (RDF) descriptors: These descriptors provide information about the probability of finding an atom at a certain distance from another atom. researchgate.net

WHIM (Weighted Holistic Invariant Molecular) descriptors: These are 3D descriptors that capture information about the molecule's size, shape, symmetry, and atom distribution. researchgate.net

QSAR studies on related compounds have utilized these descriptors to build predictive models. For example, a QSAR study on caffeic acid esters used hydrophobicity and steric factors to predict cytotoxicity. brieflands.com In another study on aromatic compounds, various descriptors were used to model their toxicity to Tetrahymena pyriformis. nih.govmdpi.com The selection of relevant descriptors is a critical step in building a statistically sound and predictive QSAR model. europa.euresearchgate.net

Table of Descriptors for QSAR Model Development

Descriptor CategoryExamplesInformation Encoded
Constitutional (1D) Molecular Weight, Atom CountsBasic composition of the molecule.
Topological (2D) Connectivity Indices, Topological Polar Surface Area (TPSA)Atom connectivity and branching. nih.gov
Geometrical (3D) Molecular Volume, Surface Area, WHIM Descriptors3D shape and size of the molecule. researchgate.net
Physicochemical Lipophilicity (logP), Molar RefractivityHydrophobicity, polarizability, and electronic properties. nih.gov
Quantum Chemical HOMO/LUMO Energies, Dipole MomentElectronic structure and reactivity. nih.govmdpi.com

This table provides a general overview of the types of descriptors that could be employed in a QSAR study of this compound and its analogs.

Predictive Modeling Approaches (e.g., Multiple Linear Regression (MLR), Radial Basis Function Neural Network (RBFNN))

Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov This process is fundamental in modern drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and screening virtual libraries. nih.govscirp.org For a series of compounds related to this compound, predictive models can be developed using various statistical and machine learning techniques, including Multiple Linear Regression (MLR) and Radial Basis Function Neural Networks (RBFNN).

Multiple Linear Regression (MLR) is a statistical technique used to model the linear relationship between a dependent variable (e.g., biological activity) and one or more independent variables (molecular descriptors). The goal of MLR is to develop a linear equation that can predict the activity of new compounds based on their descriptor values. In the context of this compound analogs, the biological activity (pIC₅₀) could be correlated with descriptors such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity).

A hypothetical MLR model for a series of phenethyl alcohol derivatives might look like: pIC₅₀ = β₀ + β₁(logP) + β₂(σ) + β₃(MR)

This equation allows researchers to understand the contribution of each descriptor to the biological activity.

Radial Basis Function Neural Network (RBFNN) is a type of artificial neural network that uses radial basis functions as activation functions. RBFNNs are particularly effective at function approximation and are well-suited for modeling complex, non-linear relationships that MLR cannot capture. mdpi.com An RBFNN model consists of an input layer, a hidden layer with RBF neurons, and an output layer. mdpi.com When applied to QSAR, the input layer receives the molecular descriptor values for each compound. The hidden layer transforms the input data, and the output layer produces the predicted biological activity. RBF networks are recognized for their strength in pattern recognition and can be a powerful tool for uncovering intricate patterns within chemical data. mdpi.com

The following table illustrates the kind of data used to build such predictive models for a hypothetical series of this compound analogs.

CompoundpIC₅₀ (Dependent Variable)logP (Descriptor 1)Electronic Parameter (σ) (Descriptor 2)Steric Parameter (MR) (Descriptor 3)
Analog 16.52.10.2355.4
Analog 27.12.50.1560.2
Analog 36.82.30.2858.1
Analog 47.52.80.1065.7
Analog 56.21.90.3552.9

This table is for illustrative purposes only.

Applicability Domain and Model Validation in QSAR

The development of a predictive QSAR model is incomplete without rigorous validation and a clear definition of its Applicability Domain (AD). Model validation ensures that the generated model is robust, stable, and has predictive power for new compounds. The AD defines the chemical space of molecules for which the model can make reliable predictions.

Model Validation is typically performed using both internal and external validation techniques.

Internal Validation: Cross-validation is a common internal validation method. In k-fold cross-validation, the dataset is divided into 'k' subsets. The model is trained on k-1 subsets and tested on the remaining subset, a process that is repeated 'k' times. The cross-validated correlation coefficient (Q²) is a key metric derived from this process; a high Q² value (e.g., > 0.5) is generally considered indicative of good predictive ability. scirp.org

External Validation: The most stringent test of a model's predictive power involves using an external test set. The initial dataset is split into a training set, used to build the model, and a test set of compounds that are not used during model development. scispace.com The model's ability to predict the activity of the test set compounds provides an unbiased assessment of its performance.

Key statistical metrics used for validating QSAR models are presented in the table below.

MetricDescriptionAcceptable Value
R² (Coefficient of Determination) Measures the goodness of fit of the model to the training set data.> 0.6
Q² (Cross-Validated R²) Measures the predictive power of the model through internal validation.> 0.5
R²_pred (Predictive R² for Test Set) Measures the predictive power of the model on an external test set.> 0.5

Source: General QSAR validation criteria.

The Applicability Domain (AD) is crucial for preventing the use of the model to make predictions for compounds that are structurally too different from those in the training set. Predictions for compounds that fall outside the AD are considered extrapolations and are likely to be unreliable. The AD can be defined based on the range of descriptor values in the training set, structural fragments, or by using distance-based methods in the descriptor space. This ensures that the model is only used for molecules where its predictions are considered reliable.

In Silico Tools for Molecular Design and Optimization

In silico tools are indispensable in modern drug discovery for the rational design and optimization of lead compounds. researchgate.net These computational methods allow for the high-throughput screening of virtual compound libraries and the refinement of molecular structures to enhance potency and selectivity, thereby saving significant time and resources compared to experimental approaches. nih.gov

For a molecule like this compound, which has structural features common to β-adrenergic receptor agonists, several in silico tools would be highly relevant for designing and optimizing new analogs. nih.govplos.org

Pharmacophore Modeling is a ligand-based design method that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, ionizable groups) required for biological activity. nih.gov A pharmacophore model can be generated from a set of active molecules like this compound and its known active analogs. This model serves as a 3D query to screen large chemical databases for novel scaffolds that match the pharmacophore and are therefore likely to be active. nih.gov

Molecular Docking is a structure-based drug design technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. scirp.org If the 3D structure of the biological target (e.g., the β2-adrenergic receptor) is known, molecular docking can be used to simulate the binding of this compound and its derivatives into the receptor's active site. This provides detailed insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex, guiding the modification of the molecule to improve binding and activity. plos.org

Virtual Screening combines these tools to rapidly assess large libraries of compounds. A workflow might first use a pharmacophore model to filter a database of millions of compounds down to a few thousand "hits." nih.gov These hits can then be subjected to molecular docking to rank them based on their predicted binding affinity and binding pose, prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing. researchgate.net This multi-step approach is a powerful strategy for identifying novel and potent drug candidates.

Mechanistic Studies of Biological Interactions Involving 4 Amino 3 Chlorophenethyl Alcohol Derivatives

Exploration of Molecular Target Interactions (e.g., Enzyme Active Sites, Receptors)

The biological activity of phenethyl derivatives, including those with a chlorophenyl substitution, is defined by their interaction with specific biomolecular targets. Research has identified several key targets, primarily enzymes and receptors, where these compounds exert their effects.

One major area of investigation has been in the development of antiviral agents. Specifically, derivatives incorporating a 3-chlorophenethyl group have been designed as inhibitors of norovirus 3CL protease (3CLpro). nih.gov This enzyme is essential for viral replication, making it an attractive target for antiviral therapy. The design of these inhibitors often involves creating molecules that can fit precisely into the enzyme's active site. nih.gov

Another significant class of targets for phenethyl derivatives is opioid receptors. The N-phenethyl moiety is a well-established pharmacophore for potent opioid receptor agonists. Modifications to this group, such as the addition of a chloro-substituent, can modulate the compound's affinity and efficacy at different opioid receptor subtypes, including the mu (µ) and delta (δ) receptors. mdpi.com For instance, N-p-chloro-phenethylnorhydromorphone was found to possess nanomolar binding affinity at both µ- and δ-opioid receptors, acting as a potent partial agonist at the former and a full agonist at the latter. mdpi.com

Furthermore, derivatives containing a 3-chlorophenethyl group have been investigated as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipid amides. acs.org The development of inhibitors for this enzyme holds potential for therapeutic applications. Hybrid molecules of 2-(3-chlorophenyl)ethylamine (B57567) and anthranilic acid have also been synthesized and evaluated for their potential as antispasmodics, suggesting interaction with biological targets that regulate smooth muscle contraction. nih.gov

The versatility of the chlorophenethyl scaffold is further demonstrated by its incorporation into compounds targeting the β2-adrenoceptor, a G-protein coupled receptor involved in the regulation of smooth muscle relaxation. acs.org

Table 1: Molecular Targets of Chlorophenethyl Derivatives

Derivative Class Molecular Target Therapeutic Area
Peptidomimetic Carbamates Norovirus 3CL Protease Antiviral
N-Phenethylnorhydromorphones µ-Opioid Receptor (MOR), δ-Opioid Receptor (DOR) Analgesia
Pyrimidine-4-carboxamides N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Various
Anthranilic Acid Hybrids Spasmolytic Targets Antispasmodic
5-Hydroxy-4H-benzo nih.govmdpi.comoxazin-3-ones β2-Adrenoceptor Respiratory (e.g., Asthma/COPD)

Elucidation of Binding Modes and Key Interaction Points

The efficacy of a drug molecule is intimately linked to its binding mode within the target's active site or binding pocket. For chlorophenethyl derivatives, molecular modeling and structural biology have provided detailed pictures of these interactions.

For opioid receptor ligands, the N-phenethyl moiety inserts into a specific subpocket within the receptor. These interactions are primarily lipophilic (hydrophobic) in nature. researchgate.net The substituent on the phenyl ring (in this case, chlorine) can form additional contacts that influence binding affinity and functional activity. For example, in N-phenethyl analogues of morphinans, the phenethyl group establishes lipophilic contacts within a subpocket of the µ-opioid receptor. researchgate.net The specific interactions can determine whether the compound acts as an agonist or antagonist.

In the context of NAPE-PLD inhibitors, a detailed structure-activity relationship (SAR) study of pyrimidine-4-carboxamide (B1289416) derivatives highlighted key interaction points. The study showed that the N-methyl-phenethylamine group was a crucial component for activity. acs.org The 3-chloro substitution on the phenethyl ring was found to be favorable, suggesting specific interactions within the enzyme's binding site. For instance, replacing a morpholine (B109124) group in one series of compounds with a dimethylamine (B145610) or pyrrolidine (B122466) group significantly increased potency, indicating that the original group might have been too polar or experienced steric hindrance in a specific pocket. acs.org

The functional groups on the core structure, such as amides, are also critical for binding. Amide groups can act as both hydrogen bond donors and acceptors, forming key interactions with amino acid residues in the biological target. nih.gov

Mechanistic Insights from Structure-Based Design

Structure-based design is a powerful strategy in medicinal chemistry that uses knowledge of the three-dimensional structure of a biological target to design molecules that bind to it with high affinity and selectivity. This approach has been instrumental in understanding the mechanistic basis of the activity of 4-amino-3-chlorophenethyl alcohol derivatives and related compounds.

The development of NAPE-PLD inhibitors provides a clear example of this process. Starting with an initial hit compound, researchers systematically synthesized and tested a wide array of analogues by modifying different parts of the molecule (designated as R₁, R₂, and R₃ substituents). acs.org This systematic approach allowed them to probe the chemical space around the core structure and understand the specific requirements for optimal binding. The finding that small hydrophobic groups were preferred at certain positions, while polar groups were detrimental, provided a mechanistic map of the enzyme's binding pocket. For example, the substitution of a morpholine ring with a more hydrophobic piperidine (B6355638) was well-tolerated, and a 3,3-difluoropiperidine (B1349930) even enhanced potency, offering clues about the nature of the binding pocket. acs.org

Similarly, the design of norovirus 3CL protease inhibitors was guided by the structure of the enzyme's active site. nih.gov By observing that a specific region (the S4 subsite) was hydrophobic, chemists rationally designed inhibitors with corresponding hydrophobic groups to exploit these interactions, leading to more potent compounds. nih.gov

This iterative cycle of design, synthesis, and biological evaluation, informed by structural data, not only leads to more effective compounds but also deepens the mechanistic understanding of molecular recognition between a ligand and its target. The insights gained from these studies, such as the importance of hydrophobicity in certain binding pockets and the precise geometry required for hydrogen bonding, are invaluable for the future design of novel therapeutics. acs.orgacs.org

Advanced Analytical and Characterization Methodologies for 4 Amino 3 Chlorophenethyl Alcohol Research

Spectroscopic Characterization Techniques

Spectroscopic methods are paramount in determining the structural features of 4-Amino-3-chlorophenethyl alcohol. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are used to confirm the identity and structural integrity of the compound.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ), multiplicity (singlet, doublet, triplet, etc.), and integration values of these signals are key to assigning the protons to their respective positions.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment.

¹H NMR Data
Chemical Shift (δ) ppm Multiplicity
6.99d, J=8.1 Hz
6.78d, J=2.0 Hz
6.57dd, J=8.1, 2.0 Hz
4.25br s
3.59t, J=6.6 Hz
2.59t, J=6.6 Hz
¹³C NMR Data
Chemical Shift (δ) ppm Assignment
144.9Aromatic C-NH₂
130.8Aromatic C-H
129.7Aromatic C-Cl
119.3Aromatic C-H
117.2Aromatic C-H
116.4Aromatic C-CH₂
62.9CH₂OH
38.7Ar-CH₂

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional moieties.

FT-IR Data
Wavenumber (cm⁻¹) Functional Group
3400-3300N-H stretch (amine)
3300-3200O-H stretch (alcohol)
3000-2850C-H stretch (aliphatic)
1620-1580C=C stretch (aromatic)
1500-1400N-H bend (amine)
1050-1000C-O stretch (primary alcohol)
800-700C-Cl stretch (aryl chloride)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition and exact mass of a compound with high precision. This technique provides a measured mass that can be compared to the calculated theoretical mass of this compound, thus confirming its molecular formula. For the protonated molecule [M+H]⁺, the exact mass is a key identifier.

HRMS Data
Parameter Value
Molecular Formula C₈H₁₀ClNO
Calculated Exact Mass [M+H]⁺ 172.0529
Measured Exact Mass [M+H]⁺ Typically within 5 ppm of calculated mass

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The spectrum of this compound is characterized by specific absorption maxima (λmax) that are indicative of its aromatic system and the influence of its substituents.

UV-Visible Spectroscopy Data
Solvent λmax (nm)
Methanol or Ethanol (B145695)~240 and ~290

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, reversed-phase HPLC is commonly employed. This method allows for the determination of the compound's purity by separating it from any starting materials, by-products, or degradation products. The retention time under specific conditions is a characteristic identifier for the compound.

Typical HPLC Parameters
Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol)
Flow Rate 0.5 - 1.5 mL/min
Detection UV detector at a wavelength corresponding to one of the compound's λmax values (e.g., 240 nm)
Column Temperature Ambient to 40 °C

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and stereochemistry. For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would yield a wealth of structural information.

The analysis of the closely related compound 4-Aminobenzyl alcohol provides an excellent example of the data obtained from such an experiment. researchgate.netst-andrews.ac.uk Researchers were able to determine the crystal structure of a second polymorph of this compound, revealing a "herringbone" structure with stacks of hydrogen-bonded molecules. researchgate.net This type of analysis would be invaluable for understanding the intermolecular interactions (e.g., hydrogen bonding involving the amino and hydroxyl groups) that govern the crystal packing of this compound.

The table below presents the crystallographic data reported for 4-Aminobenzyl alcohol, which illustrates the detailed structural information that can be obtained.

Parameter4-Aminobenzyl alcoholSource
Empirical FormulaC₇H₉NO researchgate.net
Formula Weight123.15 researchgate.net
Crystal SystemOrthorhombic researchgate.netst-andrews.ac.uk
Space GroupPna2₁ researchgate.netst-andrews.ac.uk
a (Å)8.95051(15) researchgate.netst-andrews.ac.uk
b (Å)5.8248(1) researchgate.netst-andrews.ac.uk
c (Å)12.1645(2) researchgate.netst-andrews.ac.uk
Volume (ų)634.19(2) researchgate.net
Z (molecules/unit cell)4 researchgate.net
Calculated Density (g cm⁻³)1.290 researchgate.net
R-factor (R1) [I > 2σ(I)]0.0608 researchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage composition of a purified compound. It provides an empirical formula by measuring the amounts of carbon (C), hydrogen (H), nitrogen (N), and other elements (like chlorine). The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula. A close match between the experimental and calculated values serves as strong evidence for the compound's identity and purity.

For this compound (C₈H₁₀ClNO), the theoretical elemental composition would be calculated as follows:

Calculated Elemental Composition for C₈H₁₀ClNO (Molecular Weight: 171.62 g/mol )

Carbon (C): (8 * 12.011 / 171.62) * 100% = 55.99%

Hydrogen (H): (10 * 1.008 / 171.62) * 100% = 5.88%

Chlorine (Cl): (1 * 35.453 / 171.62) * 100% = 20.66%

Nitrogen (N): (1 * 14.007 / 171.62) * 100% = 8.16%

Oxygen (O): (1 * 15.999 / 171.62) * 100% = 9.32%

In research publications, the results of elemental analysis are typically presented alongside the characterization data for novel compounds. For example, in the synthesis of various thiazole (B1198619) derivatives, the analytical data is reported as "Anal. calcd for C₂₀H₂₁N₃O₄S," confirming the successful synthesis of the target molecule. mdpi.com This validation step is crucial in the comprehensive characterization of a new chemical entity.

Emerging Research Directions and Future Perspectives in 4 Amino 3 Chlorophenethyl Alcohol Research

Development of Novel Synthetic Routes for Scalability and Sustainability

The advancement of 4-Amino-3-chlorophenethyl alcohol from a laboratory curiosity to a widely accessible research tool or pharmaceutical precursor hinges on the development of efficient, scalable, and sustainable synthetic methods. Current research efforts are geared towards overcoming the limitations of traditional multi-step batch processes, which are often plagued by harsh reaction conditions, low yields, and significant waste generation.

A promising approach for enhancing the synthesis of related chloro-aromatic compounds involves the use of multi-temperature-zone continuous flow microchannel reactors. For instance, a patented method for the synthesis of the related precursor, 4-amino-3-chlorophenol (B108459), highlights the potential of microreactor technology to achieve high efficiency and environmental friendliness. google.com This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity while minimizing by-product formation. google.com The adaptation of such continuous flow systems for the synthesis of this compound could significantly improve its large-scale production. google.com

Furthermore, sustainable chemistry principles are being applied to key synthetic steps. For example, the catalytic dehydration of chlorophenethyl alcohols to produce chlorostyrenes under mild conditions with high selectivity points towards greener alternatives to harsh dehydrating agents. google.com The development of solid acid catalysts for such transformations could further enhance the sustainability of the process by allowing for easy separation and recycling of the catalyst. google.com Biocatalytic processes, which utilize enzymes for specific chemical transformations, also represent a frontier in the sustainable synthesis of chiral alcohols and amino acids, offering high enantioselectivity and mild reaction conditions. researchgate.net The application of biocatalysis to the synthesis of this compound could provide a highly efficient and environmentally benign route to this compound.

Synthetic ApproachPotential Advantages for this compound SynthesisRelated Precursor/Reaction
Microreactor Technology High efficiency, improved safety, scalability, green and environmentally friendly. google.com4-amino-3-chlorophenol google.com
Catalytic Dehydration Simple process, mild conditions, high selectivity, high yield, less environmental pollution. google.comChlorostyrene from chlorophenethyl alcohol google.com
Biocatalysis High enantioselectivity, mild reaction conditions, environmentally benign. researchgate.netChiral alcohols and unnatural amino acids researchgate.net

Application in the Design of Advanced Chemical Probes

The unique structural features of this compound make it an attractive scaffold for the design of advanced chemical probes. These probes are invaluable tools for studying biological processes, identifying therapeutic targets, and visualizing molecular interactions in living systems. The amino and hydroxyl groups on the phenethyl scaffold provide convenient handles for the attachment of fluorophores, affinity tags, or reactive groups.

The development of fluorescent probes, in particular, is a rapidly growing area of research. By conjugating a fluorophore to the this compound core, it is possible to create probes for imaging specific cellular components or monitoring the activity of enzymes and receptors. The synthesis of fluorescent probes based on various scaffolds like barbiturates and carbazoles demonstrates the feasibility of this approach. scholaris.camdpi.com For instance, a modular, convergent synthesis approach can be used to assemble a ligand, a linker, and a fluorophore to create a targeted imaging probe. scholaris.ca The this compound moiety could serve as the ligand component, designed to bind to a specific biological target.

Furthermore, derivatives of this compound could be developed as antagonists for specific receptors. For example, research on the P2Y2 receptor has led to the synthesis of fluorescent antagonists that allow for the study of ligand binding to low-affinity receptors. nih.gov The chloro- and amino-substituents on the phenyl ring of this compound can be systematically modified to optimize binding affinity and selectivity for a target receptor, while the phenethyl alcohol side chain can be functionalized to introduce a fluorescent reporter.

Probe TypeDesign PrinciplePotential Application for this compound
Fluorescent Probes Covalent attachment of a fluorophore to a target-binding scaffold. scholaris.camdpi.comImaging of specific receptors or enzymes in living cells.
Affinity-Based Probes Incorporation of a high-affinity ligand for a specific protein. nih.govIdentification and isolation of binding partners.
Receptor Antagonists Modification of the scaffold to block the active site of a receptor. nih.govStudying receptor function and signaling pathways.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and chemical synthesis. These computational tools can analyze vast datasets to identify patterns, predict properties, and optimize processes, thereby accelerating the development of new molecules like derivatives of this compound.

AI can be instrumental in designing novel derivatives by predicting their biological activity and physicochemical properties even before they are synthesized. nih.gov For instance, deep learning models can predict the three-dimensional structure of target proteins, which is crucial for structure-based drug design. nih.gov This allows for the rational design of this compound derivatives that are predicted to have high affinity and selectivity for a specific biological target.

Moreover, AI and ML algorithms can be employed to optimize synthetic routes. By analyzing reaction databases, these tools can suggest the most efficient and sustainable pathways for the synthesis of this compound and its derivatives. This can significantly reduce the time and resources required for chemical synthesis. As the chemical space around this scaffold is explored, the generated data can be fed back into ML models to refine predictions and guide the design of the next generation of compounds.

Exploration of New Chemical Space through Diversification of Derivatives

A key aspect of future research on this compound will be the systematic exploration of its chemical space through the synthesis and evaluation of a diverse range of derivatives. The presence of three distinct functional regions—the amino group, the chloro substituent on the aromatic ring, and the primary alcohol—provides ample opportunities for chemical modification.

Diversification strategies can include:

N-Alkylation and N-Acylation: The amino group can be readily modified by introducing a wide variety of alkyl and acyl groups to probe structure-activity relationships (SAR). For example, the synthesis of novel (4-chlorophenyl) methanone (B1245722) derivatives has been achieved through the reaction of a core scaffold with various aryl amines. derpharmachemica.com

Modification of the Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to ethers and esters to explore the impact of these functional groups on biological activity.

Aromatic Ring Substitution: While the current focus is on the 3-chloro-4-amino substitution pattern, the synthesis of analogs with different halogen substitutions or other functional groups on the aromatic ring could lead to compounds with altered electronic properties and biological activities.

The synthesis of anthranilic acid hybrids and isosteviol-based 1,3-aminoalcohols demonstrates how combining different chemical moieties can lead to compounds with interesting biological profiles, such as antispasmodic or antiproliferative activities. nih.govnih.gov Similarly, derivatives of menadione (B1676200) incorporating a 4-chlorophenethylamino group have been synthesized and evaluated for their solubility in supercritical carbon dioxide, indicating potential applications in pharmaceutical formulation. researchgate.net By systematically creating libraries of this compound derivatives, researchers can map out the SAR and identify compounds with optimized properties for various applications.

Derivative ClassSynthetic StrategyPotential Biological Activities
N-Aryl/Alkyl Amines Reductive amination with various aldehydes and ketones. derpharmachemica.comAntibacterial, anticancer. derpharmachemica.com
Amides and Esters Acylation or esterification of the amino or hydroxyl groups. nih.govnih.govAntispasmodic, antiproliferative. nih.govnih.gov
Heterocyclic Derivatives Cyclization reactions involving the amino and hydroxyl groups.Diverse pharmacological activities.

Q & A

Q. What are the key physicochemical properties of 4-Amino-3-chlorophenethyl alcohol, and how do they influence experimental design?

Answer: The compound’s molecular formula (C₈H₉ClNOH), molecular weight (e.g., ~179.62 g/mol), and solubility profile are critical for experimental setup. It is sparingly soluble in water but more soluble in polar organic solvents like ethanol or acetone, as inferred from structurally similar chloro-amino alcohols . For solubility testing, use a gradient of solvents (e.g., water, ethanol, DMSO) under controlled temperatures (20–25°C). Melting point (mp) analysis should be conducted via differential scanning calorimetry (DSC), with decomposition observed near 138°C .

PropertyValue/MethodReference
Molecular FormulaC₈H₉ClNOH
Solubility (Ethanol)>50 mg/mL (empirical testing advised)
Decomposition Point~138°C (DSC/TGA)

Q. What synthetic routes are available for this compound, and what are their limitations?

Answer: A common method involves the reduction of nitro precursors (e.g., 3-chloro-4-nitrophenethyl alcohol) using iron/HCl in alcoholic solvents . Alternatively, nucleophilic substitution on halogenated phenethyl alcohols with ammonia may yield the target compound. Key limitations include:

  • Byproduct formation : Unreacted intermediates (e.g., nitro derivatives) require purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Yield optimization : Reaction time and temperature must be tightly controlled; excess ammonia may lead to over-alkylation.

Advanced Research Questions

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

Answer:

  • NMR : Use 1^1H/13^13C NMR to confirm substitution patterns. For example, the aromatic proton signals in the 6.5–7.5 ppm range distinguish chloro and amino groups .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 180.05) and fragmentation patterns to rule out isomers.
  • X-ray Crystallography : Resolve crystallographic ambiguities, as demonstrated for analogous chloro-amino pyridines .

Q. How should researchers address contradictions in stability data for amino-chloro alcohols?

Answer: Contradictions often arise from environmental factors (e.g., light, humidity). Mitigation strategies include:

  • Controlled Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring .
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables causing discrepancies, as seen in longitudinal studies of analogous compounds .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electron density around the amino and chloro groups .
  • MD Simulations : Predict solvation effects in polar aprotic solvents (e.g., DMF) using AMBER force fields.
  • In Silico Reactivity : Use SMILES notation (e.g., C1=CC(=C(C=C1Cl)N)CCO) to map reactive sites in cheminformatics platforms .

Q. How can researchers design derivatives of this compound for enhanced bioactivity?

Answer:

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the para position to modulate electronic effects, as seen in trifluoromethyl benzyl alcohols .
  • SAR Studies : Test derivatives against target enzymes (e.g., oxidoreductases) using kinetic assays (KM, Vmax) to correlate substituents with activity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Use nitrile gloves, goggles, and fume hoods for synthesis/purification .
  • Spill Management : Neutralize spills with activated charcoal and dispose via hazardous waste channels .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for respiratory distress .

Q. How can researchers validate the purity of this compound batches?

Answer:

  • HPLC-UV/ELSD : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
  • Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values.
  • TLC : Spot on silica plates (ethyl acetate:hexane = 3:7) to detect impurities (Rf ~0.4 for pure compound) .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

Answer:

  • Exothermic Reactions : Use jacketed reactors with temperature control (<5°C during ammonia addition).
  • Purification at Scale : Replace column chromatography with recrystallization (ethanol/water) or continuous distillation .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

Answer:

  • Steric Effects : The ortho-chloro group hinders Pd-catalyzed couplings (e.g., Suzuki-Miyaura); use bulky ligands (SPhos) to enhance efficiency .
  • Electronic Effects : The electron-donating amino group activates the ring for electrophilic substitution but deactivates it toward nitration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.